4-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol
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Overview
Description
4-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Pyrazole derivatives are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 4-aminobutan-1-ol under suitable conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites, inhibiting or modulating the activity of the target. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde
- 4-aminobutan-1-ol
- Other pyrazole derivatives
Uniqueness
4-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol is unique due to its specific structure, which combines a pyrazole ring with an amino alcohol moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H21N3O |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
4-[(1-ethyl-3-methylpyrazol-4-yl)methylamino]butan-1-ol |
InChI |
InChI=1S/C11H21N3O/c1-3-14-9-11(10(2)13-14)8-12-6-4-5-7-15/h9,12,15H,3-8H2,1-2H3 |
InChI Key |
FRTCVDUQKHMCOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCCCCO |
Origin of Product |
United States |
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